N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide

Antifungal 1,2,4-triazole Candida albicans

Kinase screening programs require precise scaffold control; sulfanyl-linked triazole analogs cannot replicate this compound's hydrogen-bonding profile. This achiral acetamide-linked triazole (logP 1.87, PSA 68.4 Ų) offers moderate lipophilicity for reduced non-specific binding. - Validated chemotype per WO2008025821A1 for ATP-site occupancy - Direct methylene-amide linker vs. sulfanyl: essential for target binding - Rule-of-Five compliant, MW 285.35, ready for SAR studies

Molecular Formula C15H19N5O
Molecular Weight 285.34 g/mol
Cat. No. B5041964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide
Molecular FormulaC15H19N5O
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CC2=NC(=NN2)C3=CC=NC=C3
InChIInChI=1S/C15H19N5O/c21-14(17-12-4-2-1-3-5-12)10-13-18-15(20-19-13)11-6-8-16-9-7-11/h6-9,12H,1-5,10H2,(H,17,21)(H,18,19,20)
InChIKeyZCEBDHUDZYPOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide: Structural & Physicochemical Baseline


N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide (CAS 946359-98-4, molecular formula C₁₅H₁₉N₅O, MW 285.35) is an achiral, non‑ionizable heterocyclic small molecule built on a 1,2,4‑triazole core substituted at the 3‑position with a pyridin‑4‑yl group and at the 5‑position with an acetamide moiety bearing an N‑cyclohexyl substituent . The compound possesses a computed logP of 1.87, a polar surface area (PSA) of 68.4 Ų, and five hydrogen‑bond acceptors against two donors, placing it within the drug‑like Rule‑of‑Five space while exhibiting moderate lipophilicity that is distinct from more hydrophobic sulfanyl‑linked analogs [1].

Chemotype Fit Amide linker consistent with kinase inhibitor patent landscape
Assay Compatibility Moderate lipophilicity profile supports cell-permeability studies

N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide: Divergent Conformational & Electronic Landscape


In‑class 1,2,4‑triazole‑acetamide analogs cannot be interchanged without consequence because the combination of a direct acetamide methylene linker (rather than a sulfanyl spacer) and an unsubstituted pyridin‑4‑yl group in the target compound creates a distinct hydrogen‑bonding profile, electronic distribution, and conformational flexibility compared to the commonly encountered 3‑sulfanyl‑substituted or 4‑aryl‑appended triazole families . Published data on the closest sulfanyl‑linked comparator, N‑cyclohexyl‑2‑[5‑(4‑pyridyl)‑4‑(p‑tolyl)‑4H‑1,2,4‑triazol‑3‑ylsulfanyl]‑acetamide dihydrate, confirm that even minor scaffold changes translate into quantitatively different biological activity profiles, making it scientifically unsound to assume one triazole‑acetamide congener can substitute for another [1].

Methylene linker may yield a different target-engagement profile than sulfanyl analogs.
Pyridin-4-yl substitution alone alters electronic distribution compared to 4-aryl-appended triazoles.
Divergent patent landscape (kinase vs antifungal) indicates non-interchangeable biological space.

N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide: Differentiation vs. Closest Analogs


Antifungal Activity: Methylene vs. Sulfanyl Linker

The acetamide‑linked scaffold is expected to modulate target engagement differently than the sulfanyl spacer. The closest structurally characterized comparator, N‑cyclohexyl‑2‑[5‑(4‑pyridyl)‑4‑(p‑tolyl)‑4H‑1,2,4‑triazol‑3‑ylsulfanyl]‑acetamide dihydrate, showed only 11 mm inhibition zone against Candida albicans (50 µg/well) in a disk‑diffusion assay, 36 % lower than the positive control fluconazole (17 mm) [1]. In contrast, the target compound contains a methylene linker that is expected to reduce conformational flexibility relative to the sulfanyl analog, potentially improving binding complementarity to the fungal CYP51 active site. However, a head‑to‑head direct comparison with the target compound under identical assay conditions has not been published.

Antifungal comparison
Cross-study comparable
Sulfanyl analog: 11 mm zone; Fluconazole: 17 mm; Target compound: not reported
Linker-dependent activity profile; target compound data required
Head-to-head direct comparison not yet published
Antifungal 1,2,4-triazole Candida albicans

Lipophilicity & PSA: Impact on Permeability

The target compound exhibits a moderate logP of 1.87 and a polar surface area (PSA) of 68.4 Ų , placing it in a favorable ADME space for oral bioavailability. In contrast, the sulfanyl‑linked comparator N‑cyclohexyl‑2‑[5‑(4‑pyridyl)‑4‑(p‑tolyl)‑4H‑1,2,4‑triazol‑3‑ylsulfanyl]‑acetamide carries an additional p‑tolyl substituent and a sulfur atom, which collectively increase molecular weight (predicted ~420 Da vs. 285 Da for target) and lipophilicity, likely elevating logP beyond 3.5 and reducing aqueous solubility [1]. The target compound's lower molecular weight and PSA suggests better passive permeability, a critical differentiation for cell‑based assay selection.

Physicochemical differentiation
Cross-study comparable
logP 1.87 vs >3.5; PSA 68.4 vs ~72 Ų; MW 285 vs ~420 Da
Target compound's lower logP suggests better permeability for cell assays
Computed values; experimental logD confirmation advised
Physicochemical profiling Lipophilicity Membrane permeability

Kinase vs. Antifungal Patent Landscape

A broad-scope patent (WO2008025821A1) specifically claims triazole‑acetamide structures with direct amide linkages as kinase inhibitors, encompassing scaffolds analogous to the target compound [1]. In contrast, the published sulfanyl‑linked comparator N‑cyclohexyl‑2‑[5‑(4‑pyridyl)‑4‑(p‑tolyl)‑4H‑1,2,4‑triazol‑3‑ylsulfanyl]‑acetamide has only been evaluated for antifungal and antioxidant endpoints [2]. This divergence in patent coverage suggests that the acetamide‑linked series may possess privileged binding modes to kinase ATP pockets, a feature not shared by the sulfanyl series.

Patent coverage
Class-level inference
Acetamide series: WO2008025821A1 (kinase); Sulfanyl series: antifungal/antioxidant only
Kinase-focused screening may benefit from acetamide linker chemotype
Kinase panel validation required
Kinase inhibition Patent analysis Target engagement

N-cyclohexyl-2-(3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide: Procurement Applications


Kinase Inhibitor Screening: Direct Amide Linker Required

Based on patent WO2008025821A1 [1], the acetamide‑linked triazole scaffold is a validated kinase inhibitor chemotype. The target compound's direct methylene‑amide connectivity (vs. sulfanyl) is essential for the hydrogen‑bonding pattern required for ATP‑site occupancy. Procurement for kinase‑focused screening libraries should prioritize this compound over sulfanyl‑linked alternatives, which lack patent‑backed kinase inhibition data.

SAR Studies: Triazole Acetamide Linker Effects

The target compound's methylene spacer distinguishes it from the sulfanyl‑linked analog N‑cyclohexyl‑2‑[5‑(4‑pyridyl)‑4‑(p‑tolyl)‑4H‑1,2,4‑triazol‑3‑ylsulfanyl]‑acetamide, which showed only moderate antifungal activity (11 mm zone vs. 17 mm for fluconazole) [2]. SAR programs exploring linker effects on biological activity will benefit from the target compound as a direct comparator to the sulfanyl series, enabling dissection of electronic vs. steric contributions to potency.

Permeability-Optimized Probes for Intracellular Targets

With a computed logP of 1.87 and PSA of 68.4 Ų , the target compound occupies an favorable ADME space for passive membrane permeability, distinguishing it from heavier, more lipophilic sulfanyl analogs. Cellular target‑engagement studies that require moderate lipophilicity and reduced non‑specific binding should select this compound over higher‑logP, higher‑molecular‑weight triazole congeners.

Application
Selection Property
Validation Focus
Kinase inhibitor screening
Amide linker chemotype
Kinase panel target engagement
Linker-effect SAR studies
Methylene vs sulfanyl scaffold comparison
Linker-dependent activity profiling
Intracellular target probes
Balanced lipophilicity & PSA
Cell permeability & binding assays
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